Hexadecenoic Acid

Description

2-Hexadecenoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

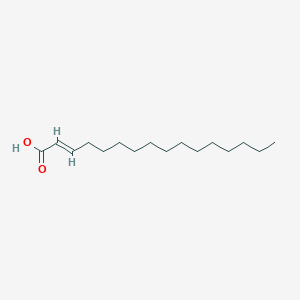

(E)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312626 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-Hexa-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-79-3, 25447-95-4, 629-56-1 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isomers of Hexadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenoic acid (C16:1) is a monounsaturated fatty acid that plays a crucial role in various biological processes, acting as a key component of cell membranes, a signaling molecule, and a regulator of metabolism. While palmitoleic acid has historically been the most studied C16:1 isomer, a growing body of research highlights the distinct biological activities and metabolic pathways of its various positional and geometric isomers. Understanding the nuances of these isomers is critical for researchers in lipidomics, drug development, and metabolic disease, as individual isomers can serve as biomarkers or therapeutic targets. This technical guide provides a comprehensive overview of the known isomers of this compound, their metabolic pathways, and detailed experimental protocols for their analysis.

Isomers of this compound: A Structural Overview

This compound isomers are categorized based on the position and geometry (cis or trans) of the double bond within the 16-carbon chain. The most well-characterized isomers include:

-

Positional Isomers: These isomers differ in the location of the carbon-carbon double bond.

-

9-Hexadecenoic Acid (Palmitoleic Acid): The most common isomer, with the double bond between carbons 9 and 10.

-

6-Hexadecenoic Acid (Sapienic Acid): Characterized by a double bond between carbons 6 and 7.

-

7-Hexadecenoic Acid (Hypogeic Acid): Features a double bond between carbons 7 and 8.

-

10-Hexadecenoic Acid: Another positional isomer found in some biological systems.[1]

-

2-Hexadecenoic Acid (Gaidic Acid): An isomer with the double bond near the carboxyl group.[2]

-

-

Geometric Isomers: For each positional isomer, the double bond can exist in either a cis or trans configuration.

-

cis-9-Hexadecenoic Acid (Palmitoleic Acid): The naturally occurring and most abundant form.

-

trans-9-Hexadecenoic Acid (Palmitelaidic Acid): Often associated with dietary intake of partially hydrogenated oils and dairy products.[2][3]

-

cis-6-Hexadecenoic Acid (Sapienic Acid): The predominant form of this isomer.

-

trans-6-Hexadecenoic Acid: Has been identified and synthesized for research purposes.[4]

-

cis-7-Hexadecenoic Acid (Hypogeic Acid): The naturally occurring form of this isomer.

-

Data Presentation: Physicochemical Properties and Biological Concentrations

The distinct structural properties of this compound isomers influence their physical characteristics and biological distribution. The following tables summarize key quantitative data for easy comparison.

Table 1: Physicochemical Properties of Major this compound Isomers

| Property | Palmitoleic Acid (cis-9-16:1) | Palmitelaidic Acid (trans-9-16:1) | Sapienic Acid (cis-6-16:1) | Hypogeic Acid (cis-7-16:1) |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol | 254.41 g/mol | 254.41 g/mol | 254.41 g/mol |

| Melting Point (°C) | 0.5[5] | Data not readily available | Data not readily available | Data not readily available |

| Boiling Point (°C) | 162 at 0.6 mmHg[5] | Data not readily available | Data not readily available | Data not readily available |

| Density (g/mL) | 0.895 at 20°C[5] | Data not readily available | Data not readily available | Data not readily available |

| Refractive Index | 1.457-1.459[1] | Data not readily available | Data not readily available | Data not readily available |

Table 2: Representative Concentrations of this compound Isomers in Human Plasma Lipids

| Isomer | Lipid Class | Concentration in Healthy Controls (ng/mL) | Concentration in Commercial LDL (ng/mL) | Reference |

| Palmitoleic Acid (9-cis-16:1) | Cholesteryl Esters | - | 52 ± 2.0 | [3] |

| Sapienic Acid (6-cis-16:1) | Cholesteryl Esters | - | 35.0 ± 2.0 | [3] |

| Palmitelaidic Acid (9-trans-16:1) | Cholesteryl Esters | - | 0.4 ± 0.1 | [3] |

| trans-6-Hexadecenoic Acid | Cholesteryl Esters | - | 4.6 ± 0.3 | [3] |

Note: Concentrations can vary significantly based on diet, metabolic status, and the specific lipid fraction analyzed.

Metabolic and Signaling Pathways

The biosynthesis and metabolism of this compound isomers are governed by specific enzymatic pathways, leading to distinct biological roles.

Biosynthesis of this compound Isomers

The primary pathways for the formation of the main cis-isomers are distinct:

-

Palmitoleic Acid (9-cis-16:1): Synthesized from palmitic acid (16:0) by the action of stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.[2] It can also be formed from the beta-oxidation of vaccenic acid.[5][6]

-

Sapienic Acid (6-cis-16:1): Also derived from palmitic acid, but through the action of fatty acid desaturase 2 (FADS2), which creates a double bond at the Δ6 position.[2][7]

-

Hypogeic Acid (7-cis-16:1): Produced via the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria.[2][6][8]

Signaling Pathway of Palmitoleic Acid

Palmitoleic acid is recognized as a "lipokine," a lipid hormone that mediates communication between tissues to regulate systemic metabolism. One of its key signaling roles involves the amelioration of palmitic acid-induced inflammation in macrophages.

Metabolism of Sapienic Acid

Sapienic acid can be further metabolized through elongation and desaturation to produce other fatty acids, such as sebaleic acid. This pathway is particularly noted in human sebaceous glands.[9]

Experimental Protocols

Accurate identification and quantification of this compound isomers are essential for research. The following protocols outline key experimental procedures.

Protocol 1: Extraction and Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol is a general procedure for preparing FAMEs from biological samples for gas chromatography (GC) analysis.

Materials:

-

Biological sample (e.g., plasma, cells, tissue)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride-methanol solution (14% BF₃ in methanol)

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Lipid Extraction (Folch Method): a. Homogenize the biological sample in a 20-fold volume of chloroform:methanol (2:1, v/v). b. Agitate the mixture for 20 minutes at room temperature. c. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge at low speed to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

-

Transesterification to FAMEs: a. To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution. b. Heat the mixture in a sealed tube at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of water and 2 mL of n-hexane. e. Vortex vigorously and centrifuge to separate the phases. f. Carefully collect the upper hexane layer containing the FAMEs. g. Dry the hexane extract over anhydrous sodium sulfate. h. The FAMEs are now ready for GC analysis.

Protocol 2: Identification of Double Bond Position using Dimethyl Disulfide (DMDS) Derivatization and GC-Mass Spectrometry (MS)

This protocol is crucial for distinguishing between positional isomers of this compound.

Materials:

-

FAMEs sample (from Protocol 1)

-

Dimethyl disulfide (DMDS)

-

Iodine solution (60 mg/mL in diethyl ether)

-

n-Hexane

-

5% Sodium thiosulfate solution

Procedure:

-

Derivatization: a. Dissolve approximately 1 mg of the FAMEs sample in 50 µL of n-hexane. b. Add 200 µL of DMDS and 40 µL of the iodine solution. c. Incubate the reaction mixture at 40°C for 15 hours in the dark.

-

Reaction Quenching and Extraction: a. Stop the reaction by adding 300 µL of 5% sodium thiosulfate solution to decolorize the excess iodine. b. Add 1 mL of n-hexane and vortex. c. Collect the upper hexane layer containing the DMDS adducts.

-

GC-MS Analysis: a. Inject the DMDS adducts into a GC-MS system. b. The mass spectra of the DMDS adducts will show characteristic fragmentation patterns that allow for the unambiguous determination of the original double bond position. The primary cleavage occurs at the carbon-carbon bond between the two methylthio groups, yielding diagnostic ions.[10][11]

Workflow for Isomer Analysis

Conclusion

The isomers of this compound represent a fascinating and increasingly important area of lipid research. Their distinct biosynthetic origins, metabolic fates, and signaling properties underscore the necessity of analytical methods that can differentiate between these closely related molecules. For researchers in drug development and metabolic science, a thorough understanding of these isomers opens new avenues for identifying disease biomarkers and developing targeted therapeutic interventions. The protocols and data presented in this guide provide a solid foundation for further exploration into the complex and vital roles of this compound isomers in health and disease.

References

- 1. guidechem.com [guidechem.com]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer | MDPI [mdpi.com]

- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 373-49-9 CAS MSDS (PALMITOLEIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]

- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Human Hexadecenoic Acid Biosynthesis: Pathways, Regulation, and Experimental Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, plays a significant role in human physiology and pathology. Its various isomers, arising from different biosynthetic pathways, are implicated in cellular signaling, membrane fluidity, and the development of metabolic diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in humans, its intricate regulatory networks, and detailed methodologies for its study.

Core Biosynthetic Pathways of this compound Isomers

In humans, the biosynthesis of this compound is not a single, linear process but rather a network of pathways leading to the formation of distinct positional isomers. The three primary isomers are palmitoleic acid (9Z-hexadecenoic acid), sapienic acid (6Z-hexadecenoic acid), and 7Z-hexadecenoic acid.

Palmitoleic Acid (16:1n-7) Synthesis

Palmitoleic acid is the most well-characterized isomer and is primarily synthesized through the de novo lipogenesis (DNL) pathway, with palmitic acid (16:0) as the precursor.

-

De Novo Lipogenesis (DNL): Excess carbohydrates are converted into acetyl-CoA in the mitochondria. Acetyl-CoA is then transported to the cytosol and carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. Fatty acid synthase (FAS) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitoyl-CoA.

-

Desaturation by Stearoyl-CoA Desaturase-1 (SCD1): Palmitoyl-CoA is desaturated by the endoplasmic reticulum-resident enzyme Stearoyl-CoA Desaturase-1 (SCD1) . This enzyme introduces a cis-double bond between carbons 9 and 10 of the fatty acyl chain, yielding palmitoleoyl-CoA.[1][2] This is the primary and rate-limiting step in the formation of palmitoleic acid.[1]

-

Beta-Oxidation of Vaccenic Acid: A minor pathway for palmitoleic acid formation involves the partial beta-oxidation of vaccenic acid (18:1n-7).[3][4]

Sapienic Acid (16:1n-10) Synthesis

Sapienic acid is a unique fatty acid found predominantly in human sebum.[5] Its synthesis diverges from the main DNL pathway through the action of a different desaturase.

-

Desaturation by Delta-6-Desaturase (FADS2): Palmitic acid can be directly desaturated by fatty acid desaturase 2 (FADS2) , also known as delta-6-desaturase. This enzyme introduces a cis-double bond between carbons 6 and 7 of the palmitic acid backbone, forming sapienic acid.[4][6] FADS2 is the same enzyme involved in the synthesis of polyunsaturated fatty acids, and its activity on palmitic acid is particularly prominent in sebaceous glands.[6]

7-Hexadecenoic Acid (16:1n-9) Synthesis

The third major isomer, 7-hexadecenoic acid, is a product of fatty acid degradation rather than direct synthesis from palmitic acid.

-

Beta-Oxidation of Oleic Acid: 7-Hexadecenoic acid is formed through the partial beta-oxidation of oleic acid (18:1n-9) within the mitochondria.[3][4] This process involves the sequential removal of two-carbon units from the carboxyl end of oleic acid.

The following diagram illustrates the core biosynthetic pathways of the three main this compound isomers in humans.

Caption: Biosynthesis of this compound Isomers in Humans.

Quantitative Data on this compound Biosynthesis

Precise quantitative data for enzyme kinetics and metabolic flux in human tissues are often challenging to obtain and can vary significantly based on physiological state. The following tables summarize available data from human studies and relevant models.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Human Km | Human Vmax | Source |

| SCD1 | Palmitoyl-CoA | Data not extensively documented | Data not extensively documented | [7] |

| FADS2 (Δ6-desaturase) | Palmitic Acid | Competitive with linoleic and α-linolenic acids; specific Km not reported | Not reported | [6][8] |

Table 2: Substrate Concentrations in Human Tissues

| Substrate | Tissue/Compartment | Concentration | Source |

| Palmitoyl-CoA | Cytosol | Nanomolar range | [9] |

| Oleic Acid | Mitochondria | Variable, dependent on diet and metabolic state | [10] |

Table 3: Metabolic Flux Rates in Humans

| Pathway/Product | Condition | Flux Rate | Source |

| De Novo Lipogenesis (DNL) in Liver | Fasted | 0.91 ± 0.27% of VLDL-palmitate | [3] |

| Fed (high carbohydrate) | 1.64 - 1.97% of VLDL-palmitate | [3] | |

| NAFLD | 2.57 ± 1.53 µmol/min (3-fold higher than controls) | [11] | |

| Palmitoleic Acid Synthesis in Adipose Tissue | Obese mice treated with palmitoleic acid | Increased lipogenesis and fatty acid oxidation | [12][13] |

| Sapienic Acid Synthesis | Sebum | Palmitic acid (31%) and Sapienic acid are major components | [4][14] |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by a complex interplay of hormonal signals and transcriptional networks, primarily converging on the control of de novo lipogenesis and the expression of key desaturase enzymes.

Hormonal Regulation

-

Insulin: In the fed state, elevated insulin levels promote DNL and the synthesis of all this compound precursors. Insulin activates key transcription factors like SREBP-1c and promotes the uptake and utilization of glucose, the primary substrate for DNL.[1][15]

-

Glucagon: During fasting, glucagon is released and has the opposite effect of insulin. It suppresses DNL by inhibiting acetyl-CoA carboxylase (ACC) through a cAMP-dependent protein kinase A (PKA) pathway.[11] Glucagon also promotes fatty acid oxidation, thereby reducing the availability of precursors for this compound synthesis.[11]

The following diagram illustrates the opposing effects of insulin and glucagon on de novo lipogenesis.

Caption: Hormonal Regulation of De Novo Lipogenesis.

Transcriptional Regulation

The expression of lipogenic and desaturase genes is controlled by a trio of key transcription factors:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c expression is induced by insulin.[15] It directly activates the transcription of genes encoding ACC, FAS, and SCD1.[16][17]

-

Carbohydrate Response Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP works in concert with SREBP-1c to upregulate the expression of lipogenic genes, including ACC, FAS, and SCD1.[4][8][18]

-

Liver X Receptor (LXR): LXRs are nuclear receptors that are activated by oxysterols and play a role in cholesterol and fatty acid metabolism. LXR activation can induce the expression of SREBP-1c, thereby indirectly promoting the transcription of SCD1 and other lipogenic genes.[16][17]

The following diagram depicts the transcriptional regulation of SCD1, a key enzyme in palmitoleic acid synthesis.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]

- 5. Assessment of Fatty Acid Desaturase (Fads2) Structure-Function Properties in Fish in the Context of Environmental Adaptations and as a Target for Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. catalog.data.gov [catalog.data.gov]

- 8. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 ɑ-linolenic acids for FADS2 mediated Δ6-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleic Acid Activates Mitochondrial Energy Metabolism and Reduces Oxidative Stress Resistance in the Pancreatic β-Cell Line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased de novo Lipogenesis is a Distinct Characteristic of Individuals with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Regulation of hepatic de novo lipogenesis in humans. | Semantic Scholar [semanticscholar.org]

- 18. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on Hexadecenoic Acid: Natural Sources, Dietary Intake, and Biological Significance

Executive Summary: Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is gaining significant attention within the scientific community, particularly its most common isomer, palmitoleic acid (16:1n-7). Recognized as a "lipokine," a lipid hormone, it actively participates in systemic metabolic regulation, including enhancing insulin sensitivity and modulating inflammatory processes.[1][2][3] This technical guide provides a comprehensive overview of the primary natural sources of this compound, methodologies for assessing its dietary intake, detailed protocols for its quantification, and an exploration of its key biosynthetic and signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, procedural details, and visual pathway models to support further investigation and application.

Natural Sources and Dietary Forms of this compound

This compound is present in the human diet in several isomeric forms, with cis-9-hexadecenoic acid (palmitoleic acid) being the most prevalent. It is synthesized endogenously from palmitic acid and obtained from various dietary sources.[4][5] Other isomers, such as sapienic acid (cis-6-hexadecenoic acid) and trans isomers like palmitelaidic acid, are also found, originating from different metabolic pathways and dietary intakes, such as dairy and hydrogenated fats.[2][6][7]

While found in trace amounts in many foods, certain oils and animal fats are particularly rich sources.[4] Botanical sources like macadamia oil and sea buckthorn oil contain high concentrations of palmitoleic acid.[8][9] Marine oils are also significant contributors.[4]

Data Presentation: Quantitative Analysis of this compound in Food Sources

The following table summarizes the concentration of this compound (primarily palmitoleic acid) in various natural sources, compiled from multiple analyses.

| Food Source | Scientific Name | This compound Content | Notes | Citation(s) |

| Plant Oils | ||||

| Sea Buckthorn Oil | Hippophae rhamnoides | 19% - 40% of total fatty acids | One of the richest botanical sources. | [4][8] |

| Macadamia Oil | Macadamia integrifolia | 17% - 22% of total fatty acids | A high concentration for a nut oil. | [1][4][5][9] |

| Nuts | ||||

| Macadamia Nuts, Raw | Macadamia integrifolia | ~12.98 g per 100g | [10] | |

| Macadamia Nuts, Roasted | Macadamia integrifolia | 15 g per 100g (15,000 mg/100g) | Calculated from 3000 mg per 20g serving. | [11] |

| Marine Oils | ||||

| Sardine Oil | ~15% of total triglycerides | [4] | ||

| Herring Oil | ~9.64 g per 100g | [10] | ||

| Cod Liver Oil | ~8.31 g per 100g | [10] | ||

| Anglerfish Liver, Raw | 3.9 g per 100g (390 mg/10g) | [11] | ||

| Animal Fats | ||||

| Whale Blubber, Raw | 6.8 g per 100g (680 mg/10g) | [11] | ||

| Japanese Beef Fat | 4.3 - 5.0 g per 100g | Calculated from 1290-1500 mg per 30g serving. | [11] | |

| Mink Oil | Not specified | Mentioned as a notable source. | [4] | |

| Dairy & Other | ||||

| Human Breast Milk | Variable | A natural source for infants. | [4] |

Assessment of Dietary Intake

Quantifying the dietary intake of specific fatty acids like this compound is crucial for epidemiological and clinical research. The primary methods involve retrospective analysis of food consumption, which is then validated using objective biomarkers.

Common Dietary Assessment Methods:

-

Food Frequency Questionnaires (FFQs): These questionnaires assess the long-term dietary habits of individuals, providing an estimate of usual intake.[12]

-

Weighed Food Records: Participants weigh and record all food and beverages consumed over a specific period (e.g., 3-7 days), offering a highly detailed but burdensome method.[13][14]

-

24-Hour Dietary Recalls: A trained interviewer prompts the individual to recall all food and drink consumed in the previous 24 hours.[13]

Biomarker Validation: To validate self-reported dietary data, the fatty acid composition of biological tissues is analyzed. Because their fatty acid profiles reflect dietary intake over time, red blood cell membranes and adipose tissue are commonly used biomarkers.[12] A strong correlation between the reported intake and the biomarker level indicates a valid assessment.[13][14]

Experimental Protocols for Quantification

The standard methodology for quantifying this compound in food or biological samples involves lipid extraction, conversion to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Detailed Protocol: Quantification of this compound via FAME-GC Analysis

This protocol is a generalized procedure based on established methods such as AOAC 996.06.[15]

1. Sample Preparation and Lipid Extraction:

-

Homogenization: Accurately weigh a representative portion of the food sample (e.g., 1-10 g). For solid samples, homogenize with a solvent like a chloroform:methanol mixture. For liquid samples (oils), proceed directly.

-

Internal Standard: Add a known amount of an internal standard not present in the sample (e.g., triheneicosanoin, 21:0 TAG) to the sample for absolute quantification.[15]

-

Acidic Hydrolysis (for processed foods): Heat the sample with hydrochloric acid (e.g., 8.3M HCl) in a water bath (e.g., 70-80°C) to break down complex lipid structures and free the fatty acids.[15]

-

Solvent Extraction: Perform a liquid-liquid extraction using a sequence of solvents such as ethanol, diethyl ether, and hexane to isolate the total lipid fraction from the aqueous phase.[15] The lipid-containing organic layer is collected and the solvent is evaporated under a stream of nitrogen.

2. Saponification and Methylation (FAMEs Preparation):

-

Saponification: The extracted lipid residue is heated with a basic solution (e.g., NaOH in methanol) to saponify the glycerides into glycerol and fatty acid salts.

-

Methylation: The fatty acid salts are then methylated to form FAMEs. This is commonly achieved by heating with a catalyst like boron trifluoride (BF3) in methanol. This derivatization makes the fatty acids volatile for GC analysis.[15]

-

FAME Extraction: The resulting FAMEs are extracted from the reaction mixture into an organic solvent like hexane. The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.

3. Gas Chromatography (GC) Analysis:

-

Instrumentation: A GC system equipped with a capillary column (e.g., a highly polar cyanopropyl-substituted column for resolving isomers) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used.[15][16]

-

Injection: A small volume (e.g., 1 µL) of the FAMEs-in-hexane solution is injected into the GC inlet.

-

Separation: The GC oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity. Shorter chain and more unsaturated fatty acids generally elute earlier.

-

Identification and Quantification:

-

FAME peaks are identified by comparing their retention times to those of a certified FAME standard mixture.[16]

-

For MS detection, identification is confirmed by matching the mass spectra to a library. Specific techniques, such as derivatization with dimethyl disulfide (DMDS), can be used to pinpoint the exact location of double bonds in isomers.[17]

-

The area of each peak is integrated and quantified relative to the internal standard's peak area to determine the concentration of each fatty acid in the original sample.[15]

-

Biosynthesis and Key Signaling Pathways

This compound isomers are not only obtained from the diet but are also synthesized endogenously from the saturated fatty acid, palmitic acid (16:0).[18][19] These pathways are critical control points in cellular lipid metabolism.

Biosynthesis of this compound Isomers:

-

Palmitoleic Acid (16:1n-7): Synthesized in the endoplasmic reticulum via the action of Stearoyl-CoA Desaturase-1 (SCD1), also known as Δ9-desaturase. This enzyme introduces a cis double bond at the 9th carbon position of palmitic acid.[20][21]

-

Sapienic Acid (16:1n-10): Synthesized from palmitic acid by Fatty Acid Desaturase 2 (FADS2), or Δ6-desaturase, which introduces a cis double bond at the 6th carbon position.[6][20]

Signaling Role of Palmitoleic Acid as a Lipokine: Palmitoleic acid acts as a signaling molecule that communicates between tissues, particularly between adipose tissue and the liver and skeletal muscle, to regulate metabolism.[1][2]

-

PPAR Activation: A primary mechanism of action for palmitoleic acid is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3][4] These are transcription factors that regulate genes involved in lipid metabolism and inflammation.

-

Metabolic Effects:

-

Improved Insulin Sensitivity: By acting on muscle and liver cells, palmitoleic acid enhances insulin signaling, partly by increasing the phosphorylation of Akt.[1][22] This leads to improved glucose uptake and utilization.

-

Suppression of Hepatic Lipogenesis: It can reduce fat accumulation in the liver by downregulating the expression of key lipogenic genes like SREBP-1c, FASN, and SCD1 itself.[2]

-

Anti-Inflammatory Action: Palmitoleic acid has been shown to suppress inflammation by inhibiting pro-inflammatory pathways, such as the NF-κB pathway, in macrophages.[22] This effect contributes to its insulin-sensitizing properties, as chronic inflammation is linked to insulin resistance.

-

Conclusion for Researchers and Drug Development

This compound, particularly palmitoleic acid, represents a molecule of significant interest for metabolic research and therapeutic development. Its well-documented roles as a lipokine that enhances insulin sensitivity, reduces inflammation, and favorably modulates hepatic lipid metabolism position it as a potential target for addressing metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease.[1][2] For drug development professionals, understanding the signaling pathways, such as PPAR activation, provides a clear mechanistic framework for designing novel therapeutic agents. Furthermore, the high concentrations in natural sources like sea buckthorn and macadamia oils suggest that purified extracts or derivatives could serve as potent nutraceuticals or medical foods. A thorough understanding of the methodologies for its quantification and dietary assessment is fundamental for conducting rigorous preclinical and clinical trials to fully elucidate its therapeutic potential.

References

- 1. metabolon.com [metabolon.com]

- 2. balsinde.org [balsinde.org]

- 3. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 5. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palmitelaidic acid | C16H30O2 | CID 5282745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Omega-7 fatty acid reduces inflammation - C-reactive protein [scienceofcooking.com]

- 9. Human Metabolome Database: Showing metabocard for Palmitoleic acid (HMDB0003229) [hmdb.ca]

- 10. fitaudit.com [fitaudit.com]

- 11. Palmitoleic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]

- 12. Fatty acid intakes in healthy adults quantified using a food frequency questionnaire compared with red blood cell membrane fatty acid content: A validation study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary assessment methods on n-3 fatty acid intake: a systematic review | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. Dietary assessment methods on n-3 fatty acid intake: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Palmitic acid - Wikipedia [en.wikipedia.org]

- 19. Hexadecanoic Acid → Area → Sustainability [lifestyle.sustainability-directory.com]

- 20. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]

- 21. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice | MDPI [mdpi.com]

The Metabolic Odyssey of Hexadecenoic Acid in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenoic acid (C16:1), a monounsaturated fatty acid, plays a multifaceted role in mammalian metabolism, extending beyond its basic function as an energy source and structural component of cell membranes. Emerging research has identified its various isomers as critical signaling molecules, or "lipokines," that modulate key physiological processes, including insulin sensitivity, inflammation, and lipid homeostasis. This technical guide provides an in-depth exploration of the metabolic fate of this compound in mammalian systems, detailing its biosynthesis, transport, catabolism, and incorporation into complex lipids. Furthermore, it outlines key experimental protocols for its study and presents quantitative data and metabolic pathways in a clear, structured format for researchers and professionals in drug development.

Biosynthesis and Isomers of this compound

This compound exists in several positional and geometric isomers, with the most common in mammals being palmitoleic acid (9Z-16:1, n-7) and sapienic acid (6Z-16:1, n-10). The biosynthesis of these isomers originates from the saturated fatty acid, palmitic acid (16:0), through the action of specific desaturase enzymes.[1][2][3]

-

Palmitoleic Acid (9Z-16:1): Synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1), which introduces a double bond at the delta-9 position.[2][4] This conversion primarily occurs in the liver and adipose tissue.[4] Palmitoleic acid can also be produced through the beta-oxidation of vaccenic acid (11Z-18:1).[1][5]

-

Sapienic Acid (6Z-16:1): Formed from palmitic acid via the action of Fatty Acid Desaturase 2 (FADS2), also known as delta-6-desaturase (D6D).[1][2][6] This isomer is notably found in skin lipids but is also present in circulating lipids.[1][2]

-

Other Isomers: Other isomers like 7cis-16:1 can be formed from the beta-oxidation of oleic acid (9cis-18:1).[1][2] Trans isomers, such as palmitelaidic acid (9trans-16:1), are also found and can originate from dietary sources or endogenous processes like free radical-mediated isomerization.[1][3]

The differential regulation of SCD-1 and FADS2 can influence the relative abundance of palmitoleic and sapienic acids, which may have distinct physiological consequences.[4]

Metabolic Pathways of this compound

Once synthesized or absorbed from the diet, this compound enters a complex network of metabolic pathways.

Activation and Transport

Like other fatty acids, this compound must be activated to its coenzyme A (CoA) derivative, hexadecenoyl-CoA, by acyl-CoA synthetases before it can be metabolized. For transport into the mitochondria for beta-oxidation, the long-chain fatty acyl-CoA is converted to an acylcarnitine derivative.[7]

Beta-Oxidation

Hexadecenoyl-CoA undergoes mitochondrial beta-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production.[7] This process involves a series of four enzymatic reactions that cyclically shorten the fatty acid chain by two carbons. The beta-oxidation of monounsaturated fatty acids like this compound requires an additional isomerase enzyme to handle the double bond. Peroxisomes also play a role in the initial breakdown of very long-chain fatty acids and can contribute to this compound oxidation.[7][8]

Elongation and Desaturation

This compound can be further elongated in the endoplasmic reticulum and mitochondria to form longer-chain fatty acids.[9] For instance, palmitoleic acid (16:1n-7) can be elongated to cis-vaccenic acid (18:1n-7).[4] It can also undergo further desaturation by other desaturase enzymes, contributing to the diversity of the cellular fatty acid pool.[9]

Incorporation into Complex Lipids

Hexadecenoyl-CoA is a substrate for the synthesis of various complex lipids:

-

Triglycerides (TGs): For energy storage, primarily in adipose tissue and the liver.[3][4]

-

Phospholipids (PLs): As essential components of cellular membranes, influencing their fluidity and function.[1][2]

-

Cholesteryl Esters (CEs): For storage and transport of cholesterol in lipoproteins.[1][2][3]

The incorporation into these different lipid classes is a dynamic process, and the distribution of this compound can vary between different tissues and lipid pools.[1][2]

Signaling Pathways and Physiological Roles

Palmitoleic acid, in particular, has been identified as a lipokine that can exert signaling functions, influencing metabolic homeostasis.

-

Insulin Sensitivity: Palmitoleic acid has been shown to improve insulin sensitivity in muscle and liver and suppress hepatic steatosis.[4][10][11] It can increase the phosphorylation of Akt, a key protein in the insulin signaling pathway.[11]

-

Anti-inflammatory Effects: It can suppress the expression of pro-inflammatory cytokines in adipocytes and macrophages.[4][12]

-

mTOR Signaling: The level of palmitoleic acid can be regulated by the mTOR signaling pathway, which is a central regulator of cell metabolism and growth.[13] mTORC1 signaling, in particular, controls the de novo synthesis of palmitoleic acid by regulating the expression of key lipogenic genes like Srebp1c, Acc1, Fasn, and Scd1.[13]

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from studies investigating the distribution and metabolism of this compound isomers.

Table 1: Fatty Acid Composition (% of Total Fatty Acids) in Red Blood Cell (RBC) Membrane Phospholipids and Plasma Cholesteryl Esters of Morbidly Obese and Lean Individuals [1][2]

| Fatty Acid | RBC Membrane Phospholipids (Lean) | RBC Membrane Phospholipids (Obese) | Plasma Cholesteryl Esters (Lean) | Plasma Cholesteryl Esters (Obese) |

| Palmitic acid (16:0) | 22.5 ± 0.3 | 23.8 ± 0.3 | 12.1 ± 0.2 | 11.2 ± 0.2 |

| Palmitoleic acid (9cis-16:1) | 0.5 ± 0.0 | 0.8 ± 0.1 | 2.9 ± 0.2 | 4.6 ± 0.4 |

| Sapienic acid (6cis-16:1) | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

*Statistically significant difference between lean and obese groups. Data are presented as mean ± SEM.

Table 2: Desaturase Activity Indices in Morbidly Obese and Lean Individuals [1]

| Desaturase Index | RBC Membrane Phospholipids (Lean) | RBC Membrane Phospholipids (Obese) | Plasma Cholesteryl Esters (Lean) | Plasma Cholesteryl Esters (Obese) |

| SCD-16 (16:1n-7/16:0) | 0.022 ± 0.001 | 0.034 ± 0.004 | 0.24 ± 0.02 | 0.41 ± 0.04 |

| D6D (16:1n-10/16:0) | 0.004 ± 0.000 | 0.008 ± 0.001 | 0.016 ± 0.001 | 0.009 ± 0.001 |

*Statistically significant difference between lean and obese groups. Data are presented as mean ± SEM.

Table 3: Fate of Supplemented Sapienic Acid (150 µM) in Caco-2 Cells (µg/mL) [14]

| Time | Sapienic Acid (16:1n-10) in Triglycerides | 8cis-18:1 in Triglycerides | 5cis,8cis-18:2 in Triglycerides |

| 1 h | 174.9 ± 1.5 | Increasing presence | Increasing presence |

| 24 h | 62.1 ± 0.3 | Increasing presence | Increasing presence |

Data are presented as mean ± SEM.

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)[15]

-

Homogenize the tissue or cell sample.

-

Add a chloroform:methanol (2:1, v/v) mixture to the homogenate. The final volume should be 20 times the volume of the sample.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

-

Add water or a salt solution to induce phase separation.

-

Centrifuge the mixture to pellet any solid material and clearly separate the layers.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis[1][16][17]

-

Resuspend the dried lipid extract in a known volume of a solvent like hexane.

-

Add a methylation reagent, such as 14% boron trifluoride in methanol (BF3/MeOH) or 0.5 M KOH in methanol.

-

Incubate the mixture at 100°C for 1 hour (for BF3/MeOH) or at room temperature for 10 minutes (for KOH/MeOH).

-

Cool the reaction mixture to room temperature.

-

Add water to stop the reaction and separate the phases.

-

The upper hexane layer containing the FAMEs is collected for analysis.

Gas Chromatography (GC) Analysis of FAMEs[1][2]

-

Instrument: Agilent 6850 Gas Chromatograph or similar.

-

Column: A polar capillary column, such as a (50%-cyanopropyl)-methylpolysiloxane column (e.g., DB23, 60m x 0.25mm x 0.25µm).

-

Injector: Set to 230°C with a split injection (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 195°C, hold for 26 min.

-

Ramp 1: Increase at 10°C/min to 205°C, hold for 13 min.

-

Ramp 2: Increase at 30°C/min to 240°C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant pressure (e.g., 29 psi).

-

Detector: Flame Ionization Detector (FID).

-

Quantification: Use an internal standard (e.g., C17:0) for accurate quantification. FAMEs are identified by comparing their retention times with those of known standards.

Stable Isotope Tracing of Fatty Acid Metabolism[18][19][20][21]

-

Tracer Selection: Use stable isotope-labeled fatty acids (e.g., [U-13C]palmitate) or precursors (e.g., [13C]glucose).

-

Administration: Administer the tracer to animals in vivo via infusion or to cells in vitro in the culture medium.

-

Sample Collection: Collect blood or tissue samples at various time points.

-

Lipid Extraction and Derivatization: Extract lipids and prepare FAMEs as described above.

-

Mass Spectrometry (MS) Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass isotopologue distribution of the fatty acids is determined to trace the incorporation of the stable isotope label.

-

Data Analysis: The labeling patterns are used to calculate metabolic fluxes, such as the rates of de novo synthesis, elongation, and uptake.

Visualizations of Metabolic and Experimental Workflows

Caption: Biosynthesis of major this compound isomers from precursor fatty acids.

Caption: Major metabolic fates of activated this compound.

Caption: Standard experimental workflow for fatty acid analysis.

Caption: Regulation of palmitoleic acid synthesis by mTORC1 signaling.

Conclusion

The metabolic fate of this compound in mammalian systems is intricate and of growing interest due to its implications for metabolic health and disease. The balance between the synthesis of its various isomers, their subsequent catabolism, and their incorporation into complex lipids is tightly regulated. As signaling molecules, this compound isomers, particularly palmitoleic acid, represent promising targets for therapeutic intervention in metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further unravel the complexities of this compound metabolism and to explore its potential in drug development.

References

- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conversion of hexadecanoic acid to this compound by rat Delta 6-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. metabolon.com [metabolon.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 13. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Hexadecenoic Acid as a Biomarker for Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Hexadecenoic acid (C16:1), a monounsaturated fatty acid, has emerged as a promising biomarker candidate, with its isomers, palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), showing distinct associations with various metabolic dysregulations. This technical guide provides a comprehensive overview of the role of this compound isomers as biomarkers for metabolic diseases, detailing their biochemical origins, signaling pathways, and the analytical methodologies for their quantification.

Introduction: The Rise of this compound in Metabolic Research

This compound is a 16-carbon monounsaturated fatty acid that exists in several isomeric forms, with palmitoleic acid and sapienic acid being the most biologically relevant in humans. These isomers originate from both endogenous synthesis via the de novo lipogenesis (DNL) pathway and dietary sources.[1] The DNL pathway, primarily active in the liver and adipose tissue, converts excess carbohydrates into fatty acids.[2] Palmitic acid (C16:0), a saturated fatty acid, is the primary product of DNL and can be subsequently desaturated by stearoyl-CoA desaturase-1 (SCD1) to form palmitoleic acid or by delta-6-desaturase (D6D) to form sapienic acid.[1]

Emerging evidence suggests that circulating levels of palmitoleic and sapienic acids are altered in various metabolic diseases, reflecting underlying pathophysiological processes such as insulin resistance, inflammation, and aberrant lipid metabolism.[3][4] This has positioned them as potential biomarkers for disease risk and progression.

This compound Isomers as Biomarkers for Specific Metabolic Diseases

Obesity and Metabolic Syndrome

Obesity and the associated metabolic syndrome are characterized by a state of chronic low-grade inflammation and insulin resistance. Studies have consistently shown alterations in the circulating profiles of this compound isomers in these conditions.

A study on morbidly obese patients revealed significantly increased levels of both palmitoleic acid and sapienic acid in red blood cell (RBC) membrane phospholipids compared to lean controls.[1] However, in plasma cholesteryl esters, while palmitoleic acid was elevated, sapienic acid was significantly decreased in the obese group, highlighting the importance of specifying the lipid fraction when analyzing these biomarkers.[1] In a broader population, higher plasma levels of myristic acid (C14:0), palmitic acid (C16:0), and palmitoleic acid (C16:1n-7) were associated with an increasing prevalence of metabolic syndrome.[5]

Type 2 Diabetes (T2D)

The relationship between this compound and T2D is complex. While some animal studies suggest a protective role for palmitoleic acid, human observational studies have shown mixed results.[6] A prospective cohort study found that higher circulating palmitoleate concentrations were associated with several metabolic risk factors, but not significantly with the incidence of diabetes.[3] The mean plasma phospholipid palmitoleate level in this large cohort was 0.49 ± 0.20% of total fatty acids.[3] Another study on Japanese patients with T2D investigated the relationship between serum fatty acid concentrations and insulin resistance.[7]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is tightly linked to hepatic de novo lipogenesis. Elevated DNL is a key contributor to the accumulation of triglycerides in the liver.[4] Consequently, plasma levels of DNL products, including palmitoleic acid, are often elevated in NAFLD patients.[8] One study found that subjects with high liver fat had a 45% higher VLDL-triacylglycerol palmitoleic acid molar percentage compared to those with low liver fat.[8] This suggests that the VLDL-triacylglycerol 16:1n-7 molar percentage could serve as a biomarker for elevated liver fat.[8] Lipidomic analyses have revealed significantly higher concentrations of palmitoleic acid in the liver tissue of NAFLD patients.[4]

Cardiovascular Disease (CVD)

The association between this compound and CVD is an active area of research. While some studies suggest a protective role for certain monounsaturated fatty acids, others have linked specific isomers to adverse cardiovascular events. Further research with comprehensive quantitative data is needed to fully elucidate the role of palmitoleic and sapienic acids as biomarkers for CVD risk.

Data Presentation: Quantitative Levels of this compound Isomers

The following tables summarize the available quantitative data on palmitoleic and sapienic acid levels in various metabolic diseases. It is important to note that values can vary depending on the population, sample type (plasma, serum, RBCs), and analytical method used.

| Table 1: Palmitoleic Acid (cis-9-Hexadecenoic Acid) Levels in Metabolic Diseases | |||

| Metabolic Disease | Patient Group (n) | Control Group (n) | Palmitoleic Acid Levels (Mean ± SD or as indicated) |

| Morbid Obesity | Morbidly Obese (50) | Lean (50) | RBC Phospholipids: Significantly increased (p < 0.0001) vs. controlsPlasma Cholesteryl Esters: Significantly increased (p ≤ 0.05) vs. controls[1] |

| General Population (Prospective Cohort) | 3630 | - | Plasma Phospholipids: 0.49 ± 0.20% of total fatty acids[3] |

| Non-Alcoholic Fatty Liver Disease | High Liver Fat (13) | Low Liver Fat (11) | VLDL-Triacylglycerol: 45% higher molar percentage in high liver fat group (P < 0.01)[8] |

| Table 2: Sapienic Acid (cis-6-Hexadecenoic Acid) Levels in Metabolic Diseases | |||

| Metabolic Disease | Patient Group (n) | Control Group (n) | Sapienic Acid Levels (Mean ± SD or as indicated) |

| Morbid Obesity | Morbidly Obese (50) | Lean (50) | RBC Phospholipids: Significantly increased (p < 0.0001) vs. controlsPlasma Cholesteryl Esters: Significantly decreased (p < 0.0001) vs. controls[1] |

Signaling Pathways of this compound Isomers

This compound isomers are not merely biomarkers but also bioactive lipid molecules that can modulate various signaling pathways involved in metabolism and inflammation.

De Novo Lipogenesis Pathway

The synthesis of this compound isomers is intrinsically linked to the DNL pathway. This pathway is tightly regulated by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[2] Insulin and glucose are key activators of this pathway.[2]

Caption: The De Novo Lipogenesis pathway leading to the synthesis of this compound isomers.

Palmitoleic Acid Signaling

Palmitoleic acid acts as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis. Its effects are mediated through several key signaling molecules, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

Caption: Key signaling pathways modulated by palmitoleic acid.

Sapienic Acid Signaling

The signaling roles of sapienic acid are less well-characterized than those of palmitoleic acid. However, its production via D6D, an enzyme also involved in the synthesis of polyunsaturated fatty acids, suggests potential roles in modulating inflammation and cell signaling. Its inverse correlation with SREBP-1c in some contexts warrants further investigation into its regulatory effects on lipogenesis.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound isomers is paramount for their validation as clinical biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical platforms for this purpose.

Experimental Workflow for Fatty Acid Biomarker Discovery

The general workflow for identifying and validating fatty acid biomarkers involves several key stages, from sample collection to data analysis.

Caption: A generalized experimental workflow for fatty acid biomarker discovery.

Detailed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for fatty acid analysis, offering high resolution and sensitivity.

1. Sample Preparation and Lipid Extraction:

-

Plasma/Serum: To 100 µL of plasma or serum, add an internal standard mix (e.g., deuterated fatty acids).

-

Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to isolate total lipids.[9]

-

Phase Separation: Add water or a saline solution to induce phase separation and collect the lower organic layer containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Reagents: Use a methylating agent such as boron trifluoride (BF3) in methanol or methanolic HCl.[9]

-

Reaction: Add the methylation reagent to the dried lipid extract and heat at 100°C for 1 hour.

-

Extraction of FAMEs: After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.

-

Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME separation (e.g., a polar cyanopropyl-substituted column).

-

Injection: Inject 1-2 µL of the FAME solution in split or splitless mode.

-

Oven Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in full scan mode to identify the FAMEs based on their mass spectra and retention times, or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids.

4. Data Analysis:

-

Peak Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification: Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the corresponding internal standard and using a calibration curve generated from standards of known concentrations.

Detailed Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative to GC-MS, particularly for the analysis of a broader range of fatty acids, including those that are less volatile or thermally labile, often without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as described for the GC-MS protocol.

2. LC-MS Analysis (without derivatization):

-

Liquid Chromatograph: Use a reverse-phase LC system with a C18 or C8 column.

-

Mobile Phases: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile/isopropanol).

-

Mass Spectrometer: Use an electrospray ionization (ESI) source, typically in negative ion mode for fatty acid analysis.

-

Data Acquisition: Acquire data in full scan mode for profiling or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

3. Data Analysis:

-

Peak Identification: Identify fatty acids based on their retention times and accurate mass-to-charge ratios (m/z).

-

Quantification: Quantify each fatty acid by comparing its peak area to that of an appropriate internal standard and using a calibration curve.

Conclusion and Future Directions

This compound isomers, particularly palmitoleic acid and sapienic acid, are emerging as valuable biomarkers for a range of metabolic diseases. Their circulating levels reflect the activity of the de novo lipogenesis pathway and are associated with key pathophysiological processes such as insulin resistance and hepatic steatosis. Standardized and validated analytical methods, primarily GC-MS and LC-MS, are essential for their accurate quantification in clinical and research settings.

Future research should focus on:

-

Large-scale prospective studies: To definitively establish the predictive value of this compound isomers for the development of metabolic diseases.

-

Elucidation of sapienic acid's signaling pathways: To better understand its biological functions and potential as a therapeutic target.

-

Standardization of analytical methods: To ensure comparability of data across different studies and laboratories.

-

Integration with other 'omics' data: To provide a more comprehensive understanding of the role of this compound in the complex network of metabolic dysregulation.

By advancing our understanding of these fascinating lipid molecules, we can pave the way for improved diagnostics and novel therapeutic strategies for a host of metabolic disorders.

References

- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 2. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. Plasma fatty acid composition, estimated desaturase activities, and their relation with the metabolic syndrome in a population at high risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary fat, fatty acid composition in plasma and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Biological Functions of Sapienic Acid vs. Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (16:1n-10) and palmitoleic acid (16:1n-7) are monounsaturated fatty acid isomers derived from the same precursor, palmitic acid, yet they exhibit markedly distinct biological functions. Sapienic acid, the most abundant fatty acid in human sebum, is a cornerstone of the skin's innate immune defense, demonstrating potent antimicrobial and barrier-maintaining properties. In contrast, palmitoleic acid acts systemically as a "lipokine," a lipid hormone that regulates metabolism and inflammation, with significant effects on insulin sensitivity and hepatic lipid accumulation. While both are synthesized from palmitic acid, their divergent enzymatic origins—delta-6-desaturase for sapienic acid and stearoyl-CoA desaturase-1 for palmitoleic acid—dictate their unique tissue distribution and physiological roles.[1][2] This technical guide provides a comprehensive comparison of their biosynthesis, core biological functions, and underlying signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform ongoing research and therapeutic development.

Introduction: A Tale of Two Isomers

Monounsaturated fatty acids are increasingly recognized not merely as structural components of cell membranes but as critical signaling molecules. Among these, the C16:1 isomers, sapienic acid and palmitoleic acid, are subjects of intense study. Both are synthesized from the saturated fatty acid palmitic acid (16:0), but this shared origin belies their distinct biological activities.[1]

-

Sapienic Acid (16:1n-10 or cis-6-Hexadecenoic acid): Unique to humans and a few other primates, sapienic acid is a primary constituent of sebum. Its functions have historically been associated with dermatology, where it contributes to the skin's antimicrobial barrier and modulates local inflammation.[3][4][5]

-

Palmitoleic Acid (16:1n-7 or cis-9-Hexadecenoic acid): This fatty acid is considered a lipokine—a lipid hormone released from adipose tissue that communicates with distant organs like the liver and skeletal muscle to regulate systemic metabolism.[6][7][8] It is widely associated with improved insulin sensitivity and reduced inflammation.[9][10]

The partitioning of their shared precursor, palmitic acid, between their respective biosynthetic pathways is now considered a potential metabolic switch in health and disease.[2]

Comparative Biosynthesis

The metabolic divergence of sapienic and palmitoleic acid begins with the enzymatic desaturation of palmitic acid. This initial step is a critical determinant of their subsequent biological roles.

-

Palmitoleic Acid (16:1n-7) is produced by the action of Stearoyl-CoA Desaturase-1 (SCD1) , which introduces a double bond at the delta-9 position. This process primarily occurs in the endoplasmic reticulum of adipocytes and hepatocytes.[2][11]

-

Sapienic Acid (16:1n-10) is synthesized by Fatty Acid Desaturase 2 (FADS2) , also known as delta-6-desaturase, which inserts a double bond at the delta-6 position.[2][9] While FADS2 is ubiquitously expressed, its specific action to produce sapienic acid is highly pronounced in human sebaceous glands.[12]

// Nodes PA [label="Palmitic Acid (16:0)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; SCD1 [label="SCD1\n(Stearoyl-CoA Desaturase-1)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; FADS2 [label="FADS2\n(Δ6-Desaturase)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; POA [label="Palmitoleic Acid (16:1n-7)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; SA [label="Sapienic Acid (16:1n-10)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; Adipose [label="Adipose Tissue\nLiver", fillcolor="#F1F3F4", fontcolor="#5F6368", shape=plaintext]; Sebum [label="Sebaceous Glands\n(Skin)", fillcolor="#F1F3F4", fontcolor="#5F6368", shape=plaintext];

// Edges PA -> SCD1 [dir=forward]; PA -> FADS2 [dir=forward]; SCD1 -> POA [label=" Δ9 Desaturation", color="#34A853"]; FADS2 -> SA [label=" Δ6 Desaturation", color="#34A853"];

// Positioning hints SCD1 -> Adipose [style=dotted, arrowhead=none]; FADS2 -> Sebum [style=dotted, arrowhead=none];

{rank=same; SCD1; FADS2;} {rank=same; POA; SA;} {rank=same; Adipose; Sebum;} } }

Caption: Divergent biosynthetic pathways of palmitoleic and sapienic acid from palmitic acid.

Sapienic Acid: The Cutaneous Guardian

The primary biological role of sapienic acid is concentrated in the skin, where it functions as a key component of the innate immune system.

Antimicrobial Activity

Sapienic acid exhibits potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][13] Its mechanism involves the disruption of the bacterial cell membrane, leading to depolarization, alteration of fluidity, and disruption of the electron transport chain.[4][14] This membrane-compromising action can also create synergistic effects, enhancing the permeability and uptake of other antimicrobial agents.[14] Individuals with lower levels of sapienic acid have been shown to have higher colonization rates of S. aureus, linking this fatty acid to the prevention of skin conditions like atopic dermatitis.[4]

Skin Barrier Function and Inflammation

As a vital component of sebum, sapienic acid helps maintain the skin's lipid barrier, sealing in moisture and protecting against environmental stressors.[3] It also modulates local immune responses, which can be beneficial in inflammatory skin disorders by interacting with immune cells to temper inflammatory reactions.[3]

Emerging Systemic Roles & Signaling

While research has been historically focused on its dermatological functions, emerging evidence suggests systemic roles. Studies in breast cancer cell lines have shown that sapienic acid supplementation can influence the EGFR/AKT/mTOR signaling cascade , a central regulator of cell growth and proliferation.[15] This effect appears to be twofold: a direct interaction with the signaling pathway and an indirect effect through remodeling of the cell membrane lipidome, which in turn influences signal propagation.[16]

// Nodes SA [label="Sapienic Acid\n(in Cancer Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane Lipidome\nRemodeling", fillcolor="#FFFFFF", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SA -> Membrane [label=" Influences"]; SA -> EGFR [label=" Influences\nActivation", style=dashed]; Membrane -> AKT [label=" Modulates\nSignaling"]; EGFR -> AKT [label=" Activates"]; AKT -> mTOR [label=" Activates"]; mTOR -> Proliferation [label=" Promotes"]; }

Caption: Proposed dual influence of Sapienic Acid on the EGFR/AKT/mTOR pathway in cancer cells.

Quantitative Data: Sapienic Acid

| Parameter | Organism/Strain | Result | Reference |

| Antimicrobial Activity (MIC) | Staphylococcus aureus NBRC 100910T | < 10 µg/mL | [17][18] |

| Antimicrobial Activity (MIC) | Staphylococcus aureus NBRC 12732 | < 10 µg/mL | [17][18] |

| Antimicrobial Activity (MIC) | Staphylococcus epidermidis Strains | > 1000 µg/mL | [18] |

| Cell Signaling | BT-20 Breast Cancer Cells | 7-fold increase in Sapienic/Palmitoleic acid ratio after 3h incubation (50 µM SA) | [19] |

| Cell Signaling | MCF-7 Breast Cancer Cells | 10-fold increase in SA levels vs. controls after 3h incubation (50 µM SA) | [19] |

Palmitoleic Acid: The Metabolic Regulator

Palmitoleic acid functions systemically as a lipokine, regulating metabolic homeostasis and inflammation in distant tissues.

Insulin Sensitivity and Glucose Metabolism

One of the most well-documented roles of palmitoleic acid is its ability to improve insulin sensitivity. It enhances glucose uptake in skeletal muscle and suppresses hepatic steatosis (fatty liver).[7] Chronic administration in diabetic mouse models has been shown to ameliorate hyperglycemia and hypertriglyceridemia.[12][20] The proposed mechanisms involve the activation of AMP-activated protein kinase (AMPK) , a key cellular energy sensor.[11][21] Activated AMPK can promote GLUT4 translocation to the cell membrane, facilitating glucose uptake.[11]

Anti-Inflammatory Effects

Palmitoleic acid exerts potent anti-inflammatory effects.[9] In macrophages, it can inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[22][23] This anti-inflammatory action is also observed in wound healing, where topical application of palmitoleic acid has been shown to accelerate wound closure by modulating the local cytokine profile.[23][24]

Signaling Pathways

The metabolic benefits of palmitoleic acid are linked to its ability to activate key signaling pathways that govern energy homeostasis.

-

AMPK Activation: By increasing the phosphorylation of AMPK, palmitoleic acid switches on catabolic pathways that generate ATP and switches off anabolic, ATP-consuming processes, thereby improving cellular energy status and insulin sensitivity.[11][25]

-

PPARα Upregulation: In endothelial cells, palmitoleic acid has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation.[26]

// Nodes POA [label="Palmitoleic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; pAMPK [label="p-AMPK\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation\n& Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Glucose [label="↑ Glucose Uptake\n(Muscle, Adipose)", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↓ Pro-inflammatory\nCytokines (TNFα, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges POA -> AMPK [label=" Activates", color="#34A853"]; AMPK -> pAMPK [style=invis]; // for layout pAMPK -> GLUT4 [label=" Promotes"]; GLUT4 -> Glucose; POA -> NFkB [label=" Inhibits", color="#EA4335"]; NFkB -> Cytokines;

// Invisible edges for layout edge[style=invis]; pAMPK -> NFkB; }

Caption: Key signaling actions of Palmitoleic Acid in metabolic and inflammatory regulation.

Quantitative Data: Palmitoleic Acid

| Parameter | Model | Treatment | Result | Reference |

| Insulin Sensitivity | KK-Ay Diabetic Mice | 300 mg/kg/day for 4 weeks | Significantly improved insulin sensitivity vs. control. | [12] |

| Hepatic Triglycerides | KK-Ay Diabetic Mice | 300 mg/kg/day for 4 weeks | Significantly lower hepatic TG levels vs. control. | [12] |

| Inflammation (Cytokine Inhibition) | LPS-stimulated Rat Air Pouch | 100 µM Palmitoleic Acid | TNF-α release inhibited by 73.14% | [23][24] |

| Inflammation (Cytokine Inhibition) | LPS-stimulated Rat Air Pouch | 100 µM Palmitoleic Acid | IL-1β release inhibited by 66.19% | [23][24] |

| Inflammation (Cytokine Inhibition) | LPS-stimulated Rat Air Pouch | 100 µM Palmitoleic Acid | IL-6 release inhibited by 75.19% | [23][24] |

| Glucose Uptake | 3T3-L1 Adipocytes | 24h incubation | Significantly increased GLUT4 protein content and glucose uptake. | [11] |

Detailed Experimental Protocols

Protocol: Quantification of Fatty Acids by Gas Chromatography (GC)

This protocol is a generalized summary based on standard methods.[2][4][27]

-

Lipid Extraction: Homogenize tissue samples (~50-100 mg) in a chloroform/methanol mixture (e.g., 2:1 v/v) to extract total lipids. For cell pellets, direct extraction can be performed. Add an internal standard (e.g., heptadecanoic acid, C17:0) at the start for quantification.

-

Transmethylation to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a methylation reagent (e.g., methanol with 2-5% H₂SO₄ or BF₃-methanol). Heat the sample at 60-90°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

-